3,4-difluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide
Description
Properties
IUPAC Name |
3,4-difluoro-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N2O2/c1-19-8-2-3-13(19)14(20)6-7-18-15(21)10-4-5-11(16)12(17)9-10/h2-5,8-9,14,20H,6-7H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFPUEPAFREXOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)C2=CC(=C(C=C2)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 3,4-difluorobenzoyl chloride with an appropriate amine derivative, followed by cyclization to introduce the pyrrole ring. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the benzamide core can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The difluoro groups can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in ether at low temperatures.
Substitution: Nucleophiles in polar aprotic solvents like DMF (Dimethylformamide) at elevated temperatures.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3,4-difluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to anti-cancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous benzamide derivatives, focusing on substituents, synthetic routes, and functional attributes.
Substituent Effects on Reactivity and Function
- Fluorination Patterns: The target compound’s 3,4-difluoro substitution likely increases electron-withdrawing effects compared to the mono-fluoro (2-fluoro) and non-fluorinated (3-methyl) analogs. The pentafluoro analog () exhibits extreme lipophilicity and steric hindrance, which may reduce solubility but improve membrane permeability in biological contexts .
- Side Chain Diversity: The target’s pyrrole-containing hydroxypropyl chain contrasts with the dimethyl-substituted ethanolamine in and the bicyclic terpene in . Pyrroles are known for π-π stacking and metal coordination, suggesting applications in catalysis or supramolecular chemistry . The chromen-2-yl-pyrazolo-pyrimidine side chain in introduces a fused heterocyclic system, which is structurally complex and likely bioactive (e.g., kinase or demethylase inhibition) .
Biological Activity
3,4-Difluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- CAS Number : 1787880-75-4
- Molecular Weight : 330.35 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the difluoro group enhances its lipophilicity, which may improve membrane permeability and bioavailability. The hydroxyl group contributes to hydrogen bonding with target proteins, potentially influencing binding affinity and specificity.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives of pyrrole have shown efficacy against viruses such as HIV and herpes simplex virus (HSV). The compound's structure suggests potential activity against viral replication through inhibition of key viral enzymes.
Anticancer Properties
Research has demonstrated that related compounds can inhibit cancer cell proliferation. In vitro studies have reported that certain benzamide derivatives exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of signaling pathways associated with cell survival and death.
Study 1: Antiviral Efficacy
A study published in MDPI investigated the antiviral potential of pyrrole derivatives, revealing that compounds with structural similarities to this compound demonstrated significant inhibition of viral plaque formation in HSV-infected cells. The most potent derivative showed an IC50 value of 0.2 µM against HSV, indicating strong antiviral activity .
Study 2: Cytotoxic Effects on Cancer Cells
In a separate investigation, a series of benzamide derivatives were tested for their anticancer effects on human breast cancer cells. The results indicated that compounds with similar functional groups to this compound exhibited IC50 values ranging from 10 to 30 µM, suggesting moderate cytotoxicity .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
